![molecular formula C17H16ClNO2 B5554849 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide](/img/structure/B5554849.png)
3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of acrylamide derivatives often involves reactions that yield compounds with specific configurations and bonding patterns. For instance, the diastereoselective synthesis and structural confirmation of related acrylamide derivatives have been demonstrated through single crystal X-ray diffraction and various spectroscopic methods, such as IR, NMR, and mass spectroscopy, highlighting the importance of controlled reaction conditions and precise characterization techniques in obtaining desired products (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been extensively used to determine the crystal structures of such compounds, providing insight into their geometric configurations, bond lengths, and angles. Studies have revealed that slight variations in the substituents attached to the acrylamide moiety can significantly influence the molecular conformation and, consequently, the physical and chemical properties of these compounds (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, cycloaddition, and substitution reactions. The reactivity of these compounds is often dictated by the nature of the substituents on the acrylamide nitrogen and the phenyl rings. For example, the copolymerization of 4-chlorophenyl acrylate with methyl acrylate has been explored for applications in the leather industry, demonstrating the versatility of acrylamide derivatives in synthetic chemistry (Thamizharasi et al., 1999).
Scientific Research Applications
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) focused on synthetic acrylamide derivatives similar to 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide for corrosion inhibition. These compounds were effective in inhibiting copper corrosion in nitric acid solutions, suggesting potential applications in metal preservation and industrial maintenance Abu-Rayyan et al., 2022.
Soil Conditioning and Wastewater Treatment
Friedman (2003) reviewed the applications of acrylamide in producing polyacrylamide, which is used as a soil conditioner and in wastewater treatment. This indicates that derivatives like 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide may have similar applications Friedman, 2003.
Fluorescence Quenching Studies
Eftink and Ghiron (1976) explored acrylamide as a quencher of tryptophanyl fluorescence in proteins. This suggests potential research applications of acrylamide derivatives in biochemistry and molecular biology for studying protein conformation and dynamics Eftink & Ghiron, 1976.
Insecticidal Agents
Rashid et al. (2021) synthesized acrylamide derivatives as potential insecticidal agents. This implies that 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide could be explored for similar applications, particularly in agriculture Rashid et al., 2021.
Antimicrobial Agents
Limban et al. (2011) investigated acrylamide derivatives for their antimicrobial properties, especially against biofilm-forming bacteria. This indicates the potential use of 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide in developing new antimicrobial agents Limban et al., 2011.
Polymer Science
Gormanns and Ritter (1994) synthesized acrylamide-based polymers for use as amino protecting groups. This suggests that derivatives like 3-(4-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide could be relevant in polymer science, particularly in the synthesis of novel polymers Gormanns & Ritter, 1994.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-6-4-3-5-15(16)19-17(20)12-9-13-7-10-14(18)11-8-13/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVLRBZYQJSCK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.